N-(tert-butyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(tert-butyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carboxamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-iodo-1-methyl-1H-pyrazole with tert-butyl isocyanate under mild conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.
Scientific Research Applications
Chemistry: N-(tert-butyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to bioactive pyrazole derivatives. It is investigated for its potential as an enzyme inhibitor and as a lead compound in drug discovery .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(tert-butyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
- N-(tert-butyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
- N-(tert-butyl)-4-fluoro-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness: N-(tert-butyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens .
Properties
IUPAC Name |
N-tert-butyl-4-iodo-1-methylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c1-9(2,3)11-8(14)7-6(10)5-13(4)12-7/h5H,1-4H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFFPQMPGAGTMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C=C1I)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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